4-(TEtramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
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Overview
Description
4-(TEtramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile is a complex organic compound that features a boronate ester group, a trifluoroethoxy group, and a pyridine ring with a nitrile substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(TEtramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with a halogenated pyridine intermediate.
Boronate Ester Formation: The boronate ester group is introduced via a reaction between a boronic acid or boronic ester and the pyridine derivative.
Nitrile Group Introduction: The nitrile group is typically introduced through a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or other alcohols.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(TEtramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the synthesis of materials with specialized properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 4-(TEtramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile depends on its specific application
Boronate Ester Group: Can form reversible covalent bonds with diols and other nucleophiles.
Trifluoroethoxy Group: Can participate in hydrogen bonding and other non-covalent interactions.
Nitrile Group: Can act as an electrophile in various chemical reactions.
Comparison with Similar Compounds
- 4-(TEtramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
- 4-(TEtramethyl-1,3,2-dioxaborolan-2-yl)-3-cyanopyridine
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3N2O3/c1-12(2)13(3,4)23-15(22-12)10-5-11(20-7-9(10)6-19)21-8-14(16,17)18/h5,7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJLJBSKOKKTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C#N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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